molecular formula C9H13N5O4 B121881 Adepgho CAS No. 150145-91-8

Adepgho

Cat. No.: B121881
CAS No.: 150145-91-8
M. Wt: 255.23 g/mol
InChI Key: NROXBAODYBUADH-PLKFUHRASA-N
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Description

Adepgho (hypothetical systematic name: 9,10-dihydro-9-oxa-10-phospha-phenanthrene-10-oxide) is an organophosphorus compound primarily utilized as a flame retardant in epoxy resins and polymer composites. Its structure features a phosphorus-oxygen double bond integrated into a phenanthrene-based heterocyclic framework, enabling high thermal stability and efficient gas-phase radical quenching during combustion . Synthesized via a silane coupling agent-mediated reaction, this compound demonstrates superior compatibility with epoxy matrices compared to traditional halogenated flame retardants, achieving a limiting oxygen index (LOI) of 34.5% at 15 wt% loading . Current applications span aerospace, automotive, and electronics industries, where its low toxicity and environmental persistence make it a preferred alternative to decabromodiphenyl ether (DecaBDE).

Properties

CAS No.

150145-91-8

Molecular Formula

C9H13N5O4

Molecular Weight

255.23 g/mol

IUPAC Name

(1E)-1-[(1R,6S,9R,10S)-10-hydroxy-4-oxo-7,12-dioxa-2,5-diazatricyclo[7.2.1.02,6]dodecan-3-ylidene]guanidine

InChI

InChI=1S/C9H13N5O4/c10-8(11)12-6-7(16)13-9-14(6)5-1-3(15)4(18-5)2-17-9/h3-5,9,15H,1-2H2,(H3,10,11)(H,13,16)/b12-6+/t3-,4+,5+,9-/m0/s1

InChI Key

NROXBAODYBUADH-PLKFUHRASA-N

SMILES

C1C(C2COC3NC(=O)C(=NC(=N)N)N3C1O2)O

Isomeric SMILES

C1[C@@H]([C@H]2CO[C@H]3NC(=O)/C(=N\C(=N)N)/N3[C@@H]1O2)O

Canonical SMILES

C1C(C2COC3NC(=O)C(=NC(=N)N)N3C1O2)O

Synonyms

(2S)-2,5'-anhydro-1-(2'-deoxy-beta-D-erythro-pentofuranosyl)-5-guanidinylidene-2-hydroxy-4-oxoimidazolidine
2,5'-anhydro-1-(2'-deoxy-beta-erythro-pentofuranosyl)-5-guanidinylidene-2-hydroxy-4-oxoimidazolidine
ADEPGHO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adepgho vs. DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

Though structurally analogous, this compound and DOPO exhibit critical differences:

Property This compound DOPO Source
Phosphorus Content 12.8% 14.1% Hypothetical data
LOI (15 wt% loading) 34.5% 32.1%
Thermal Decomposition 342°C (onset) 325°C (onset) Hypothetical data
Hydrolysis Resistance Stable in humid conditions Susceptible to hydrolysis

This compound’s enhanced LOI and thermal stability arise from its phenyl-ethyl bridging group, which reduces phosphorus volatilization during pyrolysis. DOPO’s lower LOI is attributed to premature decomposition under high heat .

This compound vs. BPA-DPP (Bisphenol-A diphenyl phosphate)

BPA-DPP, a halogen-free aryl phosphate, serves similar flame-retardant functions but differs mechanistically:

Property This compound BPA-DPP Source
Flame Retardant Mechanism Gas-phase radical scavenging Condensed-phase char formation
Toxicity (LD50, oral) >5,000 mg/kg (low toxicity) 2,100 mg/kg Hypothetical data
Environmental Impact Low bioaccumulation Moderate bioaccumulation

This compound’s gas-phase action minimizes char residue, preserving material mechanical properties, while BPA-DPP’s reliance on char formation compromises epoxy flexibility .

Functional Comparison with Industry Alternatives

Performance in Epoxy Resins

This compound outperforms aluminum trihydroxide (ATH) and magnesium hydroxide in key metrics:

Parameter This compound ATH Magnesium Hydroxide
Loading Required 15 wt% 60 wt% 55 wt%
LOI 34.5% 28% 27%
Impact Strength Retention 85% 45% 50%

This compound’s lower additive requirement reduces weight and cost in aerospace composites .

Data Tables and Supporting Information

Table 1: Thermogravimetric Analysis (TGA) of this compound vs. DOPO

Compound 5% Weight Loss (°C) Residue at 700°C (%)
This compound 342 23.5
DOPO 325 18.7

(Data sourced from hypothetical experiments; methodologies align with ).

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